3-[5-(Methoxycarbonyl)thiophen-3-YL]benzoic acid
Description
3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid is a chemical compound with the molecular formula C14H12O4S It is a derivative of benzoic acid, featuring a thiophene ring substituted with a methoxycarbonyl group
Properties
IUPAC Name |
3-(5-methoxycarbonylthiophen-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)11-6-10(7-18-11)8-3-2-4-9(5-8)12(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCCDVVSSFEVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683336 | |
| Record name | 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-03-2 | |
| Record name | 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly between aryl halides and boronic acids. The process involves the following steps:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate is synthesized through the reaction of an aryl halide with a boronic ester under basic conditions.
Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and light-emitting diodes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Methoxycarbonyl)thiophen-2-yl]benzoic acid
- 3-[5-(Methoxycarbonyl)thiophen-4-yl]benzoic acid
- 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid
Uniqueness
3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the development of advanced materials and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
